Cas no 1204298-40-7 (3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine)
![3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine structure](https://ja.kuujia.com/scimg/cas/1204298-40-7x500.png)
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 3-(2,5-dimethylphenyl)-7-hydrazinyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- F2130-0243
- 1204298-40-7
- 3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- AKOS015956442
- [3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
- EN300-237116
- 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
-
- インチ: 1S/C16H19N5/c1-9-5-6-10(2)13(7-9)15-12(4)20-21-14(19-17)8-11(3)18-16(15)21/h5-8,19H,17H2,1-4H3
- InChIKey: VBPJMMYCRFDGBB-UHFFFAOYSA-N
- ほほえんだ: N12C(=CC(C)=NC1=C(C(C)=N2)C1C=C(C)C=CC=1C)NN
計算された属性
- せいみつぶんしりょう: 281.16404563g/mol
- どういたいしつりょう: 281.16404563g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 363
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 68.2Ų
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2130-0243-0.25g |
3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
1204298-40-7 | 95%+ | 0.25g |
$492.0 | 2023-09-06 | |
Life Chemicals | F2130-0243-5g |
3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
1204298-40-7 | 95%+ | 5g |
$1638.0 | 2023-09-06 | |
Life Chemicals | F2130-0243-10g |
3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
1204298-40-7 | 95%+ | 10g |
$2293.0 | 2023-09-06 | |
Enamine | EN300-237116-1.0g |
1204298-40-7 | 95% | 1.0g |
$728.0 | 2024-06-19 | ||
Enamine | EN300-237116-5.0g |
1204298-40-7 | 95% | 5.0g |
$2110.0 | 2024-06-19 | ||
Enamine | EN300-237116-0.1g |
1204298-40-7 | 95% | 0.1g |
$640.0 | 2024-06-19 | ||
Enamine | EN300-237116-10.0g |
1204298-40-7 | 95% | 10.0g |
$3131.0 | 2024-06-19 | ||
Life Chemicals | F2130-0243-0.5g |
3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
1204298-40-7 | 95%+ | 0.5g |
$518.0 | 2023-09-06 | |
TRC | D212316-500mg |
3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
1204298-40-7 | 500mg |
$ 500.00 | 2022-06-05 | ||
TRC | D212316-1g |
3-(2,5-dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
1204298-40-7 | 1g |
$ 775.00 | 2022-06-05 |
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine 関連文献
-
Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
-
4. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidineに関する追加情報
Introduction to 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 1204298-40-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS No. 1204298-40-7) represents a fascinating molecule with significant potential in the realms of chemical biology and medicinal chemistry. This heterocyclic compound, featuring a pyrazolo[1,5-a]pyrimidine core appended with a hydrazino functional group and a 2,5-dimethylphenyl substituent, has garnered attention due to its unique structural attributes and promising biological activities. The pyrazolo[1,5-a]pyrimidine scaffold is well-documented for its role in pharmaceutical development, often serving as a privileged structure in drug discovery programs owing to its ability to interact with biological targets in multiple ways.
Recent advancements in the field of medicinal chemistry have highlighted the importance of hydrazino-containing compounds as pharmacophores. The hydrazino moiety is particularly intriguing because it can participate in diverse chemical interactions, including hydrogen bonding and coordinate covalent binding with various biomolecules. This versatility makes it an attractive feature for designing molecules with tailored biological properties. In particular, the combination of the pyrazolo[1,5-a]pyrimidine core with the hydrazino group suggests potential applications in modulating enzyme activity and receptor binding. This compound has been explored as a precursor or analog in the synthesis of bioactive molecules targeting pathways relevant to inflammation, cancer, and infectious diseases.
The structural motif of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine also incorporates bulky aromatic groups at the 2 and 5 positions of the phenyl ring. These dimethylphenyl substituents are strategically positioned to influence both steric hindrance and electronic properties of the molecule. Such modifications are often employed to enhance binding affinity or selectivity by optimizing interactions with target proteins or enzymes. The dimethylation at the phenyl ring not only stabilizes the electronic distribution but also introduces rigidity into the molecular framework, which can be crucial for achieving high affinity in binding interactions.
From a synthetic chemistry perspective, this compound exemplifies elegant construction strategies that leverage cyclocondensation reactions between hydrazine derivatives and appropriate carbonyl compounds. The pyrazolo[1,5-a]pyrimidine scaffold itself is typically formed via reactions such as cyclocondensation between 2-amino-5-methyl-1H-pyrazole and β-diketones or β-ketoesters under controlled conditions. The introduction of the hydrazino group at the 7-position further expands synthetic possibilities by enabling subsequent functionalization through reactions like condensation with aldehydes or ketones to form Schiff bases.
In terms of biological activity, preliminary studies on analogs of this compound have suggested potential roles as kinase inhibitors or modulators of transcription factors. The pyrazolo[1,5-a]pyrimidine core is known to interact with ATP-binding pockets in kinases due to its planar aromatic system and hydrogen bond-forming capability. The presence of the hydrazino group adds another layer of interaction potential by allowing coordination with metal ions or participation in Schiff base formation within biological environments. Additionally, computational modeling studies have indicated that such molecules might exhibit favorable pharmacokinetic properties due to their balanced lipophilicity and solubility profiles.
The dimethylphenyl substituent at position 2 enhances hydrophobic interactions while maintaining overall solubility in aqueous media when combined with polar functional groups elsewhere in the molecule. This balance is critical for drug-like characteristics such as oral bioavailability and cell membrane permeability. Recent research has also explored derivatization strategies involving further substitution on either ring system to fine-tune pharmacological profiles based on specific therapeutic needs.
One notable area where this class of compounds has shown promise is in addressing inflammatory diseases by targeting Janus kinases (JAKs) or other inflammatory mediators. JAKs play pivotal roles in signal transduction cascades that drive inflammation; thus inhibiting their activity can lead to significant therapeutic benefits without affecting other signaling pathways excessively—a desirable outcome when designing anti-inflammatory agents. Structural modifications guided by X-ray crystallography have helped rationalize how different substituents influence binding affinity for these targets.
Another emerging application lies within antiviral research where modified pyrazolo[1,5-a]pyrimidines exhibit inhibitory effects against viral polymerases through mechanisms involving competitive binding at active sites or disruption of viral replication cycles altogether. The flexibility provided by functional groups like hydrazinosubstituents allows these molecules not only to mimic natural substrates but also adopt conformations that obstruct enzymatic function effectively.
The synthesis of more complex derivatives continues to be an active field; chemists are increasingly employing biocatalytic methods alongside traditional organic transformations for greater efficiency and sustainability when producing these types of heterocyclic scaffolds on scales suitable for preclinical development programs aimed at identifying novel drug candidates rapidly yet reliably without compromising quality standards expected from modern pharmaceutical manufacturing processes.
The future prospects for compounds like 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine (CAS No.1204298-40-7) remain bright given their structural versatility combined with demonstrated biological efficacy across multiple disease areas including oncology where they show particular promise against certain resistant tumor phenotypes whose treatment options currently remain limited despite advances made over recent decades through conventional chemotherapeutic regimens alone which often suffer from significant side effect burdens limiting overall clinical utility among vulnerable patient populations worldwide.
1204298-40-7 (3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine) 関連製品
- 665054-33-1(METHYL 3-ISOCYANOPROPIONATE)
- 1289012-84-5(4-Amino-5-nitropicolinaldehyde)
- 189331-48-4(Ethyl 5-(difluoromEthyl)thiophene-3-carboxylate)
- 156691-99-5(Ethyl 5-(bromomethyl)nicotinate)
- 723281-63-8(3-Bromo-5-(ethoxymethyl)pyridine)
- 864940-66-9(2-4-(dimethylsulfamoyl)benzamidothiophene-3-carboxamide)
- 2060591-06-0(methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate)
- 2228855-02-3(2-(4-bromo-3-fluorophenyl)-2-methyloxirane)
- 478249-61-5(4-acetyl-N-benzyl-1H-pyrrole-2-carboxamide)
- 886893-24-9(N-(4-methoxy-2-nitrophenyl)-2-oxo-1-azatricyclo6.3.1.0^{4,12}dodeca-4,6,8(12)-triene-6-sulfonamide)




